molecular formula C14H9F3N2O2S B2932742 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole CAS No. 1170430-91-7

2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

Cat. No.: B2932742
CAS No.: 1170430-91-7
M. Wt: 326.29
InChI Key: YFTLDTXGKGHRJV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a synthetically designed, stable 2,5-disubstituted 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole scaffold is a well-characterized pharmacophore known for its versatile biological activities and its role as a bioisostere for carbonyl-containing molecules like carboxylic acids and esters . This particular compound features a furan-2-yl moiety and a (3-(trifluoromethyl)benzyl)thio substitution, a structure optimized for interacting with diverse biological targets. The core 1,3,4-oxadiazole structure is extensively documented in scientific literature for its potent anticancer potential. Research indicates that such derivatives can inhibit the proliferation of cancer cells through multiple mechanisms, including the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC), or by interfering with growth factor receptors such as the epidermal growth factor receptor (EGFR) . Furthermore, 1,3,4-oxadiazole derivatives demonstrate broad-spectrum antimicrobial activity, making them promising candidates for researching new antibacterial and antifungal agents, which is critical in the face of rising antimicrobial resistance . The incorporation of the trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins . This product is provided For Research Use Only. It is intended for laboratory research and experimental applications in vitro and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the latest scientific literature to fully explore the potential of this versatile chemical entity.

Properties

IUPAC Name

2-(furan-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2S/c15-14(16,17)10-4-1-3-9(7-10)8-22-13-19-18-12(21-13)11-5-2-6-20-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTLDTXGKGHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole typically involves multiple steps, starting with the formation of the furan ring. One common approach is the cyclization of a furan derivative with a suitable thioamide under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Position

The trifluoromethyl (-CF₃) group on the benzyl moiety enhances electrophilicity at the benzyl carbon, enabling nucleophilic substitution. This reactivity is critical for functional group interconversions:

Reaction TypeConditionsProductKey Observations
Thiol-displacementAlkyl halides, base (K₂CO₃), polar aprotic solvents (DMF/DMSO)New thioether derivatives-CF₃ group stabilizes transition state via electron-withdrawing effect .
HydrolysisAqueous NaOH/EtOH, reflux3-(Trifluoromethyl)benzyl alcoholCompeting ring-opening of oxadiazole observed under prolonged conditions .

For example, reaction with 4-chloro-6-methylpyrimidine-2-thiol under basic conditions yields bis-heterocyclic conjugates via S-alkylation .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic and cycloaddition reactions due to its electron-deficient nature:

Electrophilic Aromatic Substitution (EAS)

  • Limited reactivity at C5 of oxadiazole due to electron-withdrawing effects.
  • Nitration/sulfonation occurs preferentially on the furan ring .

Ring-Opening Reactions

  • Acidic hydrolysis (HCl/H₂SO₄) cleaves the oxadiazole ring to form acylhydrazides : Oxadiazole+H2OH+RCONHNH2+R COOH\text{Oxadiazole}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCONHNH}_2+\text{R COOH}
  • Reductive ring-opening (H₂/Pd-C) produces thioamides .

S-Alkylation and Thiol Exchange

The benzylthio (-S-CH₂-C₆H₃-CF₃) group undergoes alkylation or thiol-displacement:

SubstrateReagentProductYieldReference
Compound3,5-Bis(trifluoromethyl)benzyl bromideBis-CF₃ benzylthio derivative72%
Compound5-Bromothiophen-2-thiolThiophene-oxadiazole hybrid68%

This reactivity enables modular synthesis of analogs with tailored electronic profiles .

Coordination and Metal Complexation

The oxadiazole’s nitrogen atoms and sulfur moiety act as ligands for transition metals:

  • Palladium(II) complexes : Catalyze Suzuki-Miyaura couplings via oxidative addition .
  • Silver(I) coordination : Forms stable complexes for antimicrobial applications .

Comparative Reactivity of Structural Analogs

Key differences in reactivity due to substituents:

CompoundSubstituentsReactivity Profile
5-Furan-2-yl oxadiazoleNo -CF₃Lower electrophilicity at benzyl carbon
5-(Trifluoromethyl)-1,3,4-thiadiazoleThiadiazole coreEnhanced susceptibility to nucleophilic attack
5-Amino- oxadiazoles-NH₂ at C5Increased solubility; participates in diazotization

The trifluoromethyl-benzylthio group in 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole uniquely balances electronic effects, enabling diverse transformations .

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole has been studied for its potential biological activity. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to downstream effects.

  • Receptors: It can bind to specific receptors, triggering signaling pathways.

  • Transporters: Interaction with transport proteins can affect the distribution and metabolism of the compound.

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related 1,3,4-oxadiazole derivatives reported in the literature. Key comparisons include substituent effects, physicochemical properties, and biological activities.

Substituent Effects and Physicochemical Properties

The following table summarizes data for 1,3,4-oxadiazole derivatives with varying substituents:

Compound Structure Substituents (5-position) Yield (%) Melting Point (°C) Key Functional Groups Reference
2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole 3-(Trifluoromethyl)benzyl thioether N/A N/A CF₃, Furan N/A
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 4-Bromobenzyl thioether 83.3 113–114 CF₃, Pyrazole
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-Fluorobenzyl thioether 78.2 101–102 CF₃, Pyrazole, Fluorine
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl, Bromophenyl ketone N/A N/A Halogens (Br, Cl)
2-(3,4-Dimethoxybenzyl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole Dimethoxybenzyl, Pyridinyl 88 78–80 Methoxy, Pyridine

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, halogens) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, CF₃-containing compounds in exhibited high yields (78–83%) and melting points >100°C, suggesting strong crystallinity .
  • Furan vs. Pyrazole : The furan group in the target compound may offer improved π-π stacking compared to pyrazole derivatives but could reduce hydrogen-bonding capacity due to fewer nitrogen atoms.
  • Thioether vs.
Anti-Inflammatory Activity

Compounds with halogenated aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) demonstrated anti-inflammatory activity comparable to indomethacin (64.3% inhibition at 20 mg/kg):

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : 59.5% inhibition .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : 61.9% inhibition .

The target compound’s 3-(trifluoromethyl)benzyl group may further enhance activity due to the CF₃ group’s strong electron-withdrawing effect, which stabilizes ligand-receptor interactions.

Enzyme Inhibition (SDH Protein)

In , 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) showed binding interactions with SDH protein similar to the lead compound penthiopyrad. The carbonyl group was critical for binding . The target compound’s furan ring may alter binding kinetics compared to pyrazole-containing analogs.

Nematocidal Activity

Compounds with 1,3,4-thiadiazole amide moieties (e.g., 4i and 4p in ) showed activity against Bursaphelenchus xylophilus. The target compound’s lack of an amide group suggests divergent applications but highlights the versatility of oxadiazole scaffolds .

Stability and Reactivity
  • Thiol-Thione Tautomerism : Unlike thiol-containing oxadiazoles (e.g., 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol in ), the target compound’s thioether group avoids tautomerism, improving stability under physiological conditions .
  • Spectral Data : HRMS and NMR data for CF₃-containing analogs () confirm structural integrity, with distinct ¹H NMR signals for trifluoromethyl protons (δ ~7.5–8.5 ppm) .

Biological Activity

2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound features a furan ring and a trifluoromethyl-substituted benzylthio group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its potential applications in treating various diseases.

The molecular formula of this compound is C14H9F3N2O2SC_{14}H_{9}F_{3}N_{2}O_{2}S, with a molecular weight of 326.30 g/mol. The structure is characterized by a five-membered oxadiazole ring that contains two nitrogen atoms and three carbon atoms, enhancing its reactivity and biological potential .

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown high potency against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives displayed over 90% inhibition against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell Line% Inhibition
Compound 97T-47D (Breast)90.47%
Compound 98SK-MEL-5 (Melanoma)84.32%
Compound 99MDA-MB-468 (Breast)84.83%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that oxadiazoles can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimalarial Activity

Recent investigations have identified oxadiazoles as promising candidates in antimalarial drug development. Compounds with similar scaffolds demonstrated slow-action activity against Plasmodium falciparum, indicating their potential as new therapeutic agents against malaria .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease processes. Molecular docking studies have suggested that the compound may bind effectively to targets associated with cancer proliferation and microbial resistance mechanisms .

Case Studies

  • Anticancer Screening : A series of oxadiazole derivatives were synthesized and screened against a panel of cancer cell lines by the National Cancer Institute (NCI). Some derivatives exhibited IC50 values in the sub-micromolar range, indicating strong antiproliferative effects .
  • Antimicrobial Evaluation : A study focused on the activity of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results showed promising activity against both wild-type and resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or nucleophilic substitution. A general protocol involves reacting a furan-2-carbohydrazide derivative with 3-(trifluoromethyl)benzyl thiol under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for 1 hour . Yield optimization requires precise control of stoichiometry, solvent polarity, and catalyst loading. For example, PEG-400 enhances solubility and reduces side reactions compared to volatile solvents. Post-reaction purification via recrystallization in aqueous acetic acid is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign signals based on substituent effects. The trifluoromethyl group causes deshielding (δ ~119 ppm in ¹³C NMR), while the furan ring shows characteristic peaks at δ 6.4–7.6 ppm in ¹H NMR .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₁₅H₁₀F₃N₂O₂S: 341.0678; observed: 341.0680) .
  • IR : Validate thioether (C–S stretch at ~650 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) groups .
    • Contradictions : Overlapping signals in NMR (e.g., thiol-thione tautomerism) can be resolved by variable-temperature NMR or computational simulations .

Q. How does the compound’s stability vary under different storage conditions?

  • Findings : Stability is pH- and light-sensitive. In aqueous buffers (pH 7.4), the thioether bond hydrolyzes slowly (t₁/₂ ~48 hours at 25°C). Solid-state storage under argon at –20°C preserves integrity for >6 months .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s bioactivity and binding modes?

  • Methods :

  • Molecular Docking : Dock the compound into target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions, while the oxadiazole ring forms hydrogen bonds .
  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity and charge distribution .
    • Validation : Compare computational predictions with experimental IC₅₀ values in enzyme assays .

Q. How do structural modifications (e.g., substituent variation) affect its biological activity?

  • SAR Insights :

  • Antimicrobial Activity : Chlorine or bromine substitutions at the benzyl position increase Gram-negative bacterial inhibition (MIC ~8 µg/mL vs. ~32 µg/mL for unsubstituted analogs) .
  • Anticancer Potency : The trifluoromethyl group enhances cytotoxicity (e.g., IC₅₀ = 12 µM against MCF-7 cells) by improving membrane permeability .
    • Experimental Design : Synthesize derivatives with halogen, methyl, or methoxy substituents and evaluate using standardized MTT or resazurin assays .

Q. What in vitro and in vivo models are suitable for assessing its toxicity profile?

  • Models :

  • In Vitro : Use human hepatocyte (HepG2) and invertebrate (Artemia salina) assays to screen for acute toxicity. LC₅₀ values <100 µg/mL in Artemia indicate high toxicity .
  • In Vivo : Zebrafish embryos (OECD 236) for developmental toxicity; murine models for subchronic exposure (28-day OECD 407 guidelines) .

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